ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate
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Overview
Description
Ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrido[1,2-a]pyrimidine core, which is a fused ring system combining pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways, leading to cell death or growth inhibition .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine: Shares the core structure but lacks the ester and amino groups.
Ethyl 2-oxoacetate: Contains the ester group but lacks the heterocyclic core.
4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives: Various derivatives with different substituents on the pyrido[1,2-a]pyrimidine core.
Properties
IUPAC Name |
ethyl 2-[(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-4-21-14(20)12(18)16-11-9(3)15-10-6-5-8(2)7-17(10)13(11)19/h5-7H,4H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPPMPXPELLRSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(N=C2C=CC(=CN2C1=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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